Methyl bromoacetate
Overview
Description
Methyl bromoacetate, also known as bromoacetic acid methyl ester, is a chemical compound with the molecular formula C₃H₅BrO₂. It is a colorless or straw-colored liquid with a sharp, penetrating odor. This compound is soluble in water and has a higher density than water .
Preparation Methods
Methyl bromoacetate can be synthesized through the bromination of methyl acetate. One common method involves the reaction of methyl acetate with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored and controlled to maximize yield and purity .
Chemical Reactions Analysis
Methyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: this compound can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.
Alkylation Reactions: It is commonly used as an alkylating agent to introduce the bromoacetyl group into other molecules.
Cyclopropanation Reactions: This compound can be used in the synthesis of cyclopropane derivatives through reactions with alkenes in the presence of a catalyst.
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol. The major products formed depend on the specific nucleophile or alkene used in the reaction .
Scientific Research Applications
Methyl bromoacetate has a wide range of applications in scientific research:
Mechanism of Action
Methyl bromoacetate acts as an alkylating agent, meaning it can transfer its bromoacetyl group to other molecules. This process typically involves the formation of a covalent bond between the bromoacetyl group and a nucleophilic site on the target molecule. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context in which this compound is used .
Comparison with Similar Compounds
Methyl bromoacetate is similar to other bromoacetates, such as ethyl bromoacetate and propyl bromoacetate. it is unique in its reactivity and the specific applications it is used for. For example:
Ethyl bromoacetate: Similar in structure but has a different alkyl group (ethyl instead of methyl).
Propyl bromoacetate: Another similar compound with a propyl group.
These compounds highlight the versatility of bromoacetates in chemical synthesis and their importance in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHPLOFQATIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Record name | METHYL BROMOACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7052737 | |
Record name | Methyl bromoacetate | |
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Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | METHYL BROMOACETATE | |
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Record name | Methyl bromoacetate | |
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Boiling Point |
141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg | |
Record name | Methyl bromoacetate | |
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Solubility |
Soluble in ethanol, ether, acetone, benzene | |
Record name | Methyl bromoacetate | |
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Density |
1.6350 g/cu cm at 20 °C | |
Record name | Methyl bromoacetate | |
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Color/Form |
Colorless to straw-colored liquid | |
CAS No. |
96-32-2 | |
Record name | METHYL BROMOACETATE | |
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Record name | Bromoacetic acid methyl ester | |
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Record name | Methyl bromoacetate | |
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Record name | Methyl bromoacetate | |
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Record name | Acetic acid, 2-bromo-, methyl ester | |
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Record name | Methyl bromoacetate | |
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Record name | METHYL BROMOACETATE | |
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Record name | Methyl bromoacetate | |
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Melting Point |
Freezing point: -50 °C | |
Record name | Methyl bromoacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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